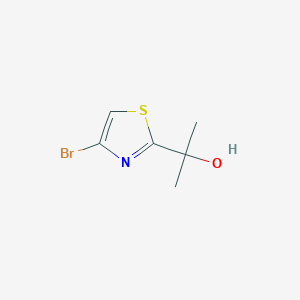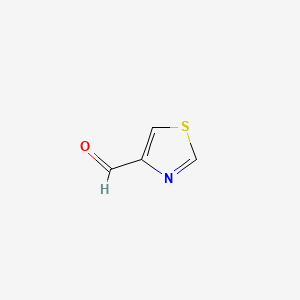
2-氨基-4-甲基-5-(甲基氨基羰基)噻吩-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate is a compound that belongs to the class of organic compounds known as thiophene carboxylates. These compounds contain a thiophene ring which is a 5-membered ring containing four carbon atoms and one sulfur atom, substituted with a carboxylate group and other functional groups. The specific structure and substituents of this compound give it unique chemical and physical properties, which can be explored through various analytical techniques and theoretical calculations.
Synthesis Analysis
The synthesis of related thiophene derivatives has been reported in the literature. For instance, a one-pot synthesis of ethyl 4-amino-2,3-dihydro-6-methylthieno[2,3-b]pyridine-5-carboxylates was achieved by reacting 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride . This method could potentially be adapted for the synthesis of ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) calculations. For example, the crystal and molecular structure of a related compound, 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, was investigated using single-crystal X-ray diffraction, revealing details about the molecular geometry and intermolecular interactions . Similarly, DFT calculations have been used to predict the molecular geometry and vibrational frequencies of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including cyclization, condensation, and substitution reactions, to form a wide range of products. For instance, the synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involved cyclization of thioamide with 2-chloroacetoacetate . The reactivity of such compounds can be further explored to understand the potential chemical transformations of ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be characterized using spectroscopic methods and thermal analysis. For example, the spectroscopic properties of a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate were studied using NMR, UV-Vis, FT-IR, and mass spectroscopy, complemented by quantum chemical calculations . These techniques can be applied to ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate to determine its spectroscopic fingerprints and thermal stability.
科学研究应用
- Quantum Chemistry and Molecular Docking
- Summary of Application : Ethyl 2-amino-4-methyl thiophene-3-carboxylate (EAMC) has been synthesized and investigated quantum chemically . It was experimentally investigated by different spectroscopic methods like- NMR (1 H-NMR and 13 C-NMR), FT-IR, and UV-Visible .
- Methods of Application : The compound was synthesized and then characterized using various spectroscopic methods, including NMR, FT-IR, and UV-Visible .
- Results or Outcomes : The results of the quantum chemical investigation and the spectroscopic analysis are not provided in the search results .
-
Antimicrobial Activity
- Summary of Application : Thiophene derivatives derived from ethyl (E)-5- (3- (dimethylamino)acryloyl)-4-methyl-2- (phenylamino)thiophene-3-carboxylate have been studied for their antimicrobial activity .
- Methods of Application : The compound was synthesized and then tested against various microbial species .
- Results or Outcomes : Some of the derivatives, such as compounds 7a, 7b, and 8, showed excellent antimicrobial activity .
-
Synthesis of 3-thiaisatoic Anhydride
- Summary of Application : Methyl 2-aminothiophene-3-carboxylate, a similar compound, has been used to prepare 3-thiaisatoic anhydride .
- Methods of Application : The compound was hydrolyzed and then reacted with phosgene to produce 3-thiaisatoic anhydride .
- Results or Outcomes : The results of the synthesis are not provided in the search results .
-
Anticancer Activity
- Summary of Application : Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which are similar to the compound , have been studied for their anticancer activity .
- Methods of Application : The compound was synthesized and then tested against various cancer cell lines .
- Results or Outcomes : The results of the anticancer activity are not provided in the search results .
-
Research Use
- Summary of Application : The compound is available for research use . It could be used in a variety of scientific experiments, such as those involving chemical synthesis or biological testing .
- Methods of Application : The specific methods of application would depend on the nature of the research .
- Results or Outcomes : The outcomes would also depend on the specific research context .
属性
IUPAC Name |
ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-4-15-10(14)6-5(2)7(9(13)12-3)16-8(6)11/h4,11H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHSRARJTQMOJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151797 |
Source


|
| Record name | Ethyl 2-amino-4-methyl-5-[(methylamino)carbonyl]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate | |
CAS RN |
735335-55-4 |
Source


|
| Record name | Ethyl 2-amino-4-methyl-5-[(methylamino)carbonyl]-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735335-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-4-methyl-5-[(methylamino)carbonyl]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1332974.png)

![2-[4-(tert-Butyl)phenyl]-5-(chloromethyl)-1,3,4-oxadiazole](/img/structure/B1332977.png)


